BMS-265246

描述

属性

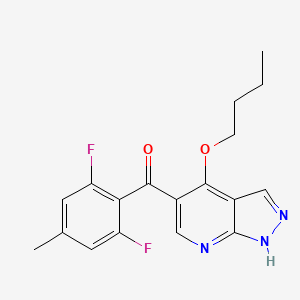

IUPAC Name |

(4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N3O2/c1-3-4-5-25-17-11(8-21-18-12(17)9-22-23-18)16(24)15-13(19)6-10(2)7-14(15)20/h6-9H,3-5H2,1-2H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFMWQIQBVZOQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=NC2=NNC=C12)C(=O)C3=C(C=C(C=C3F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206969 | |

| Record name | BMS-265246 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582315-72-8 | |

| Record name | BMS-265246 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

BMS-265246: A Potent and Selective CDK1/2 Inhibitor

An In-depth Technical Guide on the Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-265246 is a potent and selective small molecule inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1/cyclin B and CDK2/cyclin E.[1][2][3] These kinases are crucial regulators of the cell cycle, and their inhibition by this compound leads to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Core Mechanism of Action: Inhibition of CDK1 and CDK2

This compound functions as an ATP-competitive inhibitor of CDK1 and CDK2.[2][4] By binding to the ATP-binding pocket of these kinases, it prevents the transfer of phosphate from ATP to their respective protein substrates. This inhibition disrupts the normal progression of the cell cycle, which is tightly regulated by the sequential activation of different CDK-cyclin complexes.

The primary targets of this compound are CDK1/cyclin B and CDK2/cyclin E, which are essential for the G2/M and G1/S transitions, respectively.[1][2][3] The inhibitory activity of this compound is highly potent against these complexes, with IC50 values in the low nanomolar range.[1][2][3]

Signaling Pathway of CDK1/2 Inhibition by this compound

Caption: Inhibition of CDK1/Cyclin B and CDK2/Cyclin E by this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) |

| CDK1/cyclin B | 6[1][2][3] |

| CDK2/cyclin E | 9[1][2][3] |

| CDK4/cyclin D | 230[2][5] |

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Cellular Proliferation and Cytotoxicity of this compound

| Cell Line | Assay Type | Endpoint | Value (µM) |

| HCT116 (Colon Carcinoma) | Cell Cycling | EC50 | 0.29 - 0.49[5] |

| A2780 (Ovarian Cancer) | Cytotoxicity | IC50 | 0.76[1][2] |

| Hep-3B (Hepatoma) | Proliferation (CCK-8) | IC50 | 2.84[5] |

| Hep-G2 (Hepatoma) | Proliferation (CCK-8) | IC50 | 1.73[5] |

EC50 represents the concentration of a drug that gives a half-maximal response. IC50 in a cellular context represents the concentration that inhibits a biological process by 50%.

Cellular Effects

The inhibition of CDK1 and CDK2 by this compound manifests in distinct cellular phenotypes, primarily cell cycle arrest and apoptosis.

Cell Cycle Arrest

Treatment of cancer cells with this compound leads to a block in cell cycle progression. Depending on the cell type, this arrest occurs at either the G1 or G2 phase of the cell cycle.

-

G1 Arrest: In hepatoma cells (Hep-3B and Hep-G2), this compound treatment leads to an increase in the proportion of cells in the G1 phase.[5] This is consistent with the inhibition of CDK2/cyclin E, which is required for the G1/S transition. A key downstream event of CDK2 inhibition is the dephosphorylation of the retinoblastoma protein (Rb).[5] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.[5]

-

G2 Arrest: In HCT116 colon cancer cells, this compound treatment results in cell cycle arrest in the G2 phase.[5] This effect is attributed to the inhibition of CDK1/cyclin B, the master regulator of the G2/M transition.

Logical Flow of this compound Induced Cell Cycle Arrest

Caption: Cell-type dependent cell cycle arrest induced by this compound.

Induction of Apoptosis

Prolonged cell cycle arrest induced by this compound can lead to programmed cell death, or apoptosis. In hepatoma cells, treatment with this compound resulted in a significant increase in the apoptotic rate.[5] This was accompanied by changes in the expression of key apoptosis-regulating proteins:

-

Downregulation of anti-apoptotic proteins: Bcl-2 and Bcl-xL.[5]

-

Up-regulation of pro-apoptotic proteins: Bax and Bak.[5]

-

Activation of the caspase cascade: evidenced by the presence of cleaved caspase-3 and PARP.[5]

Experimental Protocols

In Vitro CDK1/cyclin B Kinase Assay

This assay quantifies the inhibitory effect of this compound on the kinase activity of the CDK1/cyclin B complex.

Materials:

-

Recombinant GST-CDK1/cyclin B1 complex

-

Histone H1 (substrate)

-

[γ-33P]-ATP

-

Kinase Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

-

This compound (dissolved in DMSO)

-

15% Trichloroacetic acid (TCA)

-

GF/C unifilter plates

-

Scintillation counter

Procedure:

-

Prepare kinase reactions containing 100 ng of GST-CDK1/cyclin B1, 1 µg of histone H1, and varying concentrations of this compound in kinase buffer.

-

Initiate the reaction by adding 0.2 µCi of [γ-33P]-ATP and 25 µM of unlabeled ATP. The final reaction volume is 50 µL.

-

Incubate the reactions for 45 minutes at 30°C.

-

Stop the reactions by adding cold TCA to a final concentration of 15%.

-

Collect the TCA precipitates onto GF/C unifilter plates.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Generate dose-response curves and calculate the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (HCT-116 cells)

This assay measures the effect of this compound on the proliferation of HCT-116 human colon carcinoma cells.

Materials:

-

HCT-116 cells

-

Growth medium (e.g., McCoy's 5A with 10% FBS)

-

96-well plates

-

This compound (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Luminometer

Procedure:

-

Seed HCT-116 cells into 96-well plates at a density of 1.5 x 10^4 cells/mL and incubate overnight.

-

Treat the cells with a serial dilution of this compound or DMSO vehicle control.

-

Incubate for 72 hours.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a microplate reader.

-

Normalize the data to the vehicle-treated control and calculate the EC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with this compound.

Materials:

-

Cancer cell line of interest (e.g., Hep-G2)

-

6-well plates

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with the desired concentration of this compound or DMSO for the specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold PBS and adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Analyze the cell cycle distribution using appropriate software.

Experimental Workflow for Characterizing this compound

Caption: A typical experimental workflow for characterizing a CDK inhibitor.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of CDK1 and CDK2. Its mechanism of action involves the direct inhibition of these key cell cycle regulators, leading to cell cycle arrest and apoptosis in cancer cells. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and other CDK inhibitors. The clear understanding of its mechanism of action is crucial for its potential application in oncology and other therapeutic areas.

References

An In-depth Technical Guide to the Discovery of BMS-265246, a Potent CDK1/2 Inhibitor

This technical guide provides a comprehensive overview of the discovery and preclinical development of BMS-265246, a potent and selective inhibitor of cyclin-dependent kinases 1 and 2 (CDK1 and CDK2). Developed by Bristol-Myers Squibb, this compound has emerged as a significant tool for cancer research and a potential therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a cell-permeable small molecule that belongs to the 1H-pyrazolo[3,4-b]pyridine class of compounds.[1] It is a highly potent and selective ATP-competitive inhibitor of CDK1 and CDK2, key regulators of the cell cycle.[2] Dysregulation of CDK activity is a hallmark of many cancers, making these kinases attractive targets for therapeutic intervention. This compound has demonstrated significant activity in both cell-free and cell-based assays, leading to cell cycle arrest and cytotoxicity in cancer cell lines.[1][3] Its selectivity for CDK1/2 over other kinases, such as CDK4, makes it a valuable chemical probe for studying the specific roles of these enzymes in cellular processes.[4][5]

Mechanism of Action

This compound functions by competing with ATP for the binding site on CDK1 and CDK2.[2][3] Structural studies have shown that the inhibitor occupies the purine binding site of ATP and forms critical hydrogen bonds with the backbone of the kinase, specifically with Leu83 in CDK2.[4][6] This binding prevents the phosphorylation of downstream substrates, thereby halting the progression of the cell cycle.

Cyclin-dependent kinases are serine/threonine kinases that require association with a cyclin regulatory subunit for their activation.[7][8] The CDK2/cyclin E complex is crucial for the transition from the G1 to the S phase of the cell cycle, while the CDK1/cyclin B complex governs the G2 to M phase transition.[9][10] By inhibiting both CDK1 and CDK2, this compound effectively induces cell cycle arrest, primarily in the G2 phase.[1][4]

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase/Cyclin Complex | IC₅₀ (nM) | Source |

| CDK1/Cyclin B | 6 | [1][3][4] |

| CDK2/Cyclin E | 9 | [1][3][4] |

| CDK4/Cyclin D | 230 | [1][4] |

IC₅₀: The half maximal inhibitory concentration.

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | Value (µM) | Source |

| HCT-116 (Colon Cancer) | Cell Proliferation | EC₅₀ | 0.293 - 0.492 | [1][4] |

| A2780 (Ovarian Cancer) | Cytotoxicity | IC₅₀ | 0.76 | [3][4] |

| Vero | Anti-HSV-1 Activity | IC₅₀ | 0.08 | [11][12] |

| HepG2 | Anti-HSV-1 Activity | IC₅₀ | 1.03 | [11][12] |

| Hela | Anti-HSV-1 Activity | IC₅₀ | 0.18 | [11][12] |

EC₅₀: The half maximal effective concentration.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of findings.

4.1 In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol describes the method used to determine the IC₅₀ values of this compound against CDK complexes.

-

Reaction Mixture Preparation : The kinase reaction is conducted in a 50 μL volume containing kinase buffer (50 mM Tris, pH 8.0, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).[4][6]

-

Enzyme and Substrate Addition : To the buffer, add 100 ng of baculovirus-expressed GST-CDK1/cyclin B1 complex (or CDK2/cyclin E) and 1 μg of histone H1 as the substrate.[4][6]

-

Inhibitor Addition : this compound, dissolved in DMSO to a stock concentration of 10 mM, is added at six different concentrations in triplicate. The final DMSO concentration in the assay is maintained at 2%.[4][6]

-

Initiation of Reaction : The reaction is initiated by adding ATP, including 0.2 μCi of [γ-³³P]-ATP, to a final concentration of 25 μM.[4][6]

-

Incubation : The reaction mixtures are incubated for 45 minutes at 30 °C.[4][6]

-

Termination of Reaction : The reaction is stopped by adding cold trichloroacetic acid (TCA) to a final concentration of 15%.[4][6]

-

Precipitate Collection : The TCA precipitates are collected onto GF/C unifilter plates using a cell harvester.[4][6]

-

Quantification : The radioactivity incorporated into the histone H1 substrate is quantified using a TopCount 96-well liquid scintillation counter.[4][6]

-

Data Analysis : Dose-response curves are generated to determine the concentration of this compound required to inhibit 50% of the kinase activity (IC₅₀). The values are derived using nonlinear regression analysis.[4][6]

4.2 Cellular Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cells.

-

Cell Plating : HCT-116 cells are plated in 96-well dishes.[4]

-

Compound Treatment : Cells are treated with this compound at various concentrations (e.g., 0-5 μM) for a specified duration, typically 24 hours.[6]

-

Cell Viability Measurement : After the incubation period, cell viability or density is measured. One common method is the CellTiter-Glo assay.

-

Data Normalization : The cell density for each treatment is converted to a percentage relative to the average cell density of the DMSO-treated control wells (100%).[4]

-

EC₅₀ Determination : A logistic regression curve fit is applied to the data, and the concentration at which the curve crosses the 50% mark is reported as the EC₅₀.[4]

Structure-Activity Relationship (SAR)

The discovery of this compound was part of a broader effort to optimize the 1H-pyrazolo[3,4-b]pyridine scaffold as a source of CDK inhibitors. A key finding from the structure-activity relationship studies was the critical importance of the 2,6-difluorophenyl substitution on the methanone linker. This specific substitution was found to be crucial for achieving high potency against CDK1 and CDK2.[2]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of CDK1 and CDK2. Its discovery provided a valuable tool for dissecting the roles of these kinases in cell cycle control and has established a promising scaffold for the development of anticancer therapeutics. The detailed quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers utilizing this compound in their studies. While it has served as a preclinical lead compound, further investigations into its broader kinase selectivity and in vivo efficacy are warranted.[2][5]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. selleck.co.jp [selleck.co.jp]

- 7. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 8. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Cdk-cyclin complex markers | Abcam [abcam.com]

- 11. mdpi.com [mdpi.com]

- 12. This compound, a Cyclin-Dependent Kinase Inhibitor, Inhibits the Infection of Herpes Simplex Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

BMS-265246: A Technical Guide for its Application as a CDK1 Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-265246 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2)[1][2]. As an ATP-competitive inhibitor, it serves as a valuable chemical probe for elucidating the multifaceted roles of CDK1 in cell cycle regulation and other cellular processes[3]. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use, and a visualization of the CDK1 signaling pathway.

Chemical and Physical Properties

This compound is a synthetic organic compound with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₇F₂N₃O₂ | |

| Molecular Weight | 345.34 g/mol | |

| CAS Number | 582315-72-8 | |

| Appearance | Crystalline solid | [4] |

| Solubility | Soluble in DMSO (up to 50 mM), DMF (10 mg/ml); poorly soluble in water | [4] |

| Storage | Store at -20°C for long-term stability |

Biochemical and Cellular Activity

This compound exhibits high potency against CDK1 and CDK2, with significantly lower activity against other kinases, rendering it a selective tool for studying these targets.

In Vitro Kinase Inhibitory Activity

The inhibitory activity of this compound against a panel of cyclin-dependent kinases has been determined in cell-free assays.

| Kinase Target | IC₅₀ (nM) | Assay Conditions | Reference |

| CDK1/cyclin B | 6 | Cell-free kinase assay | [1][2] |

| CDK2/cyclin E | 9 | Cell-free kinase assay | [1][2] |

| CDK4/cyclin D | 230 | Cell-free kinase assay | [2] |

| CDK5 | Sub-micromolar range | Not specified | |

| CDK7 | Low micromolar range | Not specified | |

| CDK9 | Low micromolar range | Not specified |

Cellular Activity

This compound is cell-permeable and has been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines.

| Cell Line | Assay Type | EC₅₀/IC₅₀ (µM) | Observed Effect | Reference |

| HCT-116 (colon cancer) | Cell proliferation | 0.29 - 0.49 | Inhibition of proliferation | [4] |

| A2780 (ovarian cancer) | Cytotoxicity | 0.76 | Cytotoxic activity | [1] |

CDK1 Signaling Pathway in Cell Cycle Regulation

CDK1 is a master regulator of the cell cycle, particularly the G2/M transition and progression through mitosis. Its activity is tightly controlled by cyclins and a series of phosphorylation and dephosphorylation events.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound as a chemical probe for CDK1.

In Vitro CDK1 Radiometric Kinase Assay

This protocol is adapted from a general method for CDK1 kinase assays and can be used to determine the IC₅₀ of this compound.

Materials:

-

Recombinant human CDK1/cyclin B1 complex

-

Histone H1 (as substrate)

-

[γ-³³P]ATP or [γ-³²P]ATP

-

Kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

ATP solution (in kinase buffer)

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

Filter paper (e.g., P81 phosphocellulose paper)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all reactions (e.g., 1%).

-

In a microcentrifuge tube or 96-well plate, combine the following in order:

-

Kinase buffer

-

This compound dilution (or DMSO for control)

-

Histone H1 substrate (final concentration ~1 µg/µL)

-

CDK1/cyclin B1 enzyme (final concentration ~1-5 ng/µL)

-

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³³P]ATP (final concentration ~10 µM, with ~0.5 µCi per reaction).

-

Incubate the reaction for 20-30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose filter paper.

-

Wash the filter papers three times for 5-10 minutes each in 0.75% phosphoric acid.

-

Wash once with acetone and let the filters air dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value by non-linear regression analysis.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.

Materials:

-

Cell line of interest (e.g., HCT-116)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be consistent and non-toxic to the cells (typically ≤ 0.5%).

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

-

Incubate the plates for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the EC₅₀ value using non-linear regression.

Conclusion

This compound is a potent and selective inhibitor of CDK1 and CDK2, making it a valuable chemical probe for investigating the roles of these kinases in cell cycle control and other biological processes. Its cell permeability allows for its use in both biochemical and cellular assays. When using this compound, it is important to consider its selectivity profile and to include appropriate controls to ensure that the observed effects are on-target. The protocols and data presented in this guide provide a comprehensive resource for researchers utilizing this compound to explore the multifaceted functions of CDK1.

References

BMS-265246 as a Chemical Probe for Cyclin-Dependent Kinase 2 (CDK2): A Technical Guide

Introduction

BMS-265246 is a potent and selective, cell-permeable inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1][2] Developed from a 1H-Pyrazolo[3,4-b]pyridine chemical scaffold, it serves as a valuable chemical probe for elucidating the physiological and pathological roles of CDK2, a key regulator of cell cycle progression. This guide provides an in-depth overview of its mechanism of action, quantitative data, relevant signaling pathways, and detailed experimental protocols for its application in research settings.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the CDK2 enzyme, preventing the phosphorylation of its downstream substrates.[1][2] This inhibition blocks the kinase activity essential for cell cycle progression. Structural analysis has shown that the 2,6-difluorophenyl substitution on the molecule is critical for its potent inhibitory activity.[3]

Quantitative Data

The efficacy and selectivity of this compound have been characterized through various in vitro and cell-based assays.

Table 1: In Vitro Kinase Inhibition Profile

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of cyclin-dependent kinases. The data highlights its high potency for CDK1/Cyclin B and CDK2/Cyclin E, with significant selectivity over CDK4/Cyclin D.

| Target Kinase Complex | IC50 (nM) | Selectivity vs. CDK2/Cyclin E | Source |

| CDK2/Cyclin E | 9 nM | 1x | [1][2][4] |

| CDK1/Cyclin B | 6 nM | 1.5x more potent | [1][2][4] |

| CDK4/Cyclin D | 230 nM | ~25-fold less potent | [1][4][5] |

| CDK5 | Sub-micromolar range | - | |

| CDK7 | Low micromolar range | - | |

| CDK9 | Low micromolar range | - |

Table 2: Cellular Activity Profile

This table presents the half-maximal effective concentration (EC50) or cytotoxic concentration (IC50) of this compound in various cancer cell lines.

| Cell Line | Assay Type | Value (µM) | Observed Effect | Source |

| HCT-116 (Colon Cancer) | Proliferation | 0.293 - 0.492 | G2 cell cycle arrest | [1][4] |

| A2780 (Ovarian Cancer) | Cytotoxicity | 0.76 | Cytotoxic activity | [1][2] |

| Vero (Kidney Epithelial) | Antiviral (HSV-1) | 0.95 | Inhibition of viral replication | [6] |

| HepG2 (Liver Cancer) | Antiviral (HSV-1) | >485 (SI) | Selective inhibition | [6] |

| HeLa (Cervical Cancer) | Antiviral (HSV-1) | 1052 (SI) | Selective inhibition | [6] |

SI = Selectivity Index (CC50/IC50)

Signaling Pathways and Cellular Effects

CDK2 is a crucial regulator of the G1/S transition in the cell cycle.[7] It forms a complex with Cyclin E, which then phosphorylates key substrates like the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor.[8][9] This activation of E2F drives the expression of genes necessary for DNA replication and S-phase entry.

By inhibiting CDK2, this compound prevents the hyperphosphorylation of Rb, keeping E2F in an inactive state and thereby blocking entry into the S phase. Studies have shown that treatment with this compound results in cell cycle arrest, with a dominant population of cells arrested in the G2 phase.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound as a chemical probe.

In Vitro Kinase Assay (CDK1/Cyclin B1)

This protocol describes a cell-free assay to determine the IC50 of this compound against CDK1/Cyclin B1, a close off-target. A similar setup can be used for CDK2/Cyclin E.

-

Objective: To measure the concentration of this compound required to inhibit 50% of CDK1 kinase activity.

-

Principle: A radioactive kinase assay measures the incorporation of ³³P from γ-ATP into a substrate (Histone H1).

-

Materials:

-

Baculovirus expressed GST-CDK1/cyclin B1 complex (100 ng per reaction)

-

Histone H1 (1 µg per reaction)

-

³³P γ-ATP (0.2 µCi per reaction)

-

ATP (25 µM final concentration)

-

Kinase Buffer (50 mM Tris pH 8.0, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

This compound (dissolved in DMSO, tested at multiple concentrations)

-

Cold Trichloroacetic Acid (TCA)

-

-

Procedure:

-

Prepare kinase reactions in a 50 µL volume containing kinase buffer, GST-CDK1/cyclin B1, and Histone H1.

-

Add this compound at various concentrations (final DMSO concentration should be ≤2%).

-

Initiate the reaction by adding the ATP mix (³³P γ-ATP and cold ATP).

-

Incubate for 45 minutes at 30°C.

-

Stop the reaction by adding cold TCA to a final concentration of 15%.

-

Precipitate proteins, wash, and quantify the incorporated radioactivity using a scintillation counter.

-

Generate dose-response curves to calculate the IC50 value using non-linear regression analysis.[1]

-

Cell-Based Proliferation Assay (HCT-116)

This protocol outlines a method to determine the EC50 of this compound on cell proliferation using high-content imaging.

-

Objective: To measure the concentration of this compound that inhibits the proliferation of HCT-116 cells by 50%.

-

Materials:

-

HCT-116 cells

-

96-well culture plates

-

This compound (dissolved in DMSO)

-

Appropriate cell culture medium

-

High-content imaging system

-

-

Procedure:

-

Plate HCT-116 cells onto 96-well dishes and allow them to adhere.

-

Treat cells with a range of this compound concentrations (e.g., 0-5 µM) for 24 hours. Include a DMSO-only vehicle control.

-

After incubation, fix and stain the cells (e.g., with a nuclear stain like DAPI).

-

Acquire images using a high-content imaging system.

-

Calculate the cell density for each well by counting the number of cells per field of view and averaging across all fields.

-

Normalize the cell density of treated wells to the average cell density of the DMSO control wells (set to 100%).

-

Use logistic regression curve fitting to determine the concentration at which the curve crosses 50%, which is the EC50 value.[1]

-

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₇F₂N₃O₂ | |

| Molecular Weight | 345.34 g/mol | |

| CAS Number | 582315-72-8 | |

| Solubility | Soluble to 50 mM in DMSO. Limited aqueous solubility (<1 mg/mL). | [3] |

| Purity | ≥97% | |

| Storage | Store at -20°C as a solid. |

Considerations for Use as a Chemical Probe

While this compound is a potent CDK2 inhibitor, researchers should consider the following:

-

Selectivity: It potently inhibits CDK1 with an IC50 of 6 nM, which is very close to its CDK2 inhibition (9 nM).[1][2] Therefore, observed cellular effects may result from the inhibition of both kinases. It is crucial to design experiments with appropriate controls to dissect the specific contributions of CDK1 versus CDK2.

-

Kinome-wide Selectivity: Broader kinase selectivity data beyond the primary CDKs is not widely reported.[3] Caution is advised, as off-target effects on other kinases cannot be fully excluded without comprehensive profiling.

-

On-Target Validation: When using this compound to probe CDK2 function, it is important to validate that the observed phenotype is a direct result of on-target inhibition. This can be achieved through methods like using structurally distinct CDK2 inhibitors or genetic approaches (e.g., siRNA/CRISPR knockdown of CDK2) to see if they replicate the phenotype.

Conclusion

This compound is a highly potent inhibitor of CDK1 and CDK2 and serves as an effective chemical probe for studying their roles in cell cycle control and other cellular processes. Its well-characterized in vitro and cellular activities, combined with established experimental protocols, make it a valuable tool for researchers in oncology, virology, and cell biology. However, its dual specificity for CDK1 and CDK2 necessitates careful experimental design and interpretation of results to attribute effects to the correct kinase target.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 4. caymanchem.com [caymanchem.com]

- 5. adooq.com [adooq.com]

- 6. This compound, a Cyclin-Dependent Kinase Inhibitor, Inhibits the Infection of Herpes Simplex Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 8. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

BMS-265246 in Cancer Cell Proliferation Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-265246 is a potent and selective, cell-permeable inhibitor of cyclin-dependent kinase 1 (CDK1)/cyclin B and CDK2/cyclin E, with IC50 values in the low nanomolar range.[1][2][3][4] By targeting the core machinery of the cell cycle, this compound has emerged as a valuable tool for investigating the mechanisms of cancer cell proliferation and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy in various cancer cell lines, detailed experimental protocols, and insights into its effects on key signaling pathways.

Mechanism of Action

This compound exerts its anti-proliferative effects by competitively binding to the ATP-binding site of CDK1 and CDK2.[2] This inhibition prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest, primarily at the G1 and G2 phases, and in some cases, induction of apoptosis.[3][5] The selectivity of this compound for CDK1/2 over other CDKs, such as CDK4, makes it a specific tool for studying the roles of these particular kinases in cancer biology.[2]

Quantitative Data: Inhibitory Potency of this compound

The following tables summarize the in vitro inhibitory activity of this compound against various cyclin-dependent kinases and its anti-proliferative effect on a range of cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| CDK1/cyclin B | 6 |

| CDK2/cyclin E | 9 |

| CDK4/cyclin D | 230 |

Data sourced from multiple studies.[1][2][3][4]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / EC50 (µM) |

| A2780 | Ovarian Cancer | 0.76 |

| HCT-116 | Colon Cancer | 0.29 - 0.49 |

| Hep-3B | Liver Cancer | 2.84 |

| Hep-G2 | Liver Cancer | 1.73 |

Data sourced from multiple studies.[1][2][3][5]

Key Signaling Pathways Affected by this compound

This compound-mediated inhibition of CDK1 and CDK2 triggers a cascade of events within the cell cycle and apoptosis signaling pathways. The diagrams below, generated using the DOT language, illustrate these key pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the effects of this compound on cancer cell proliferation.

Cell Proliferation (MTT) Assay

This protocol is for assessing cell viability and proliferation by measuring the metabolic activity of cells.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle and Apoptotic Proteins

This protocol is for detecting changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pRb, anti-E2F, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Combination Therapies

The efficacy of this compound can be enhanced when used in combination with other anti-cancer agents. For instance, studies have shown that this compound can cooperate with Tamoxifen to induce apoptosis in MCF7 breast cancer cells.[1] Exploring such combination therapies is a promising avenue for future cancer treatment strategies.

In Vivo Studies

While extensive in vitro data exists, information on the in vivo efficacy of this compound is more limited in the public domain. However, the potent in vitro activity suggests its potential for evaluation in preclinical animal models, such as xenograft studies in immunocompromised mice, to assess its anti-tumor effects and pharmacokinetic properties.

Conclusion

This compound is a powerful and selective inhibitor of CDK1 and CDK2, demonstrating significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. Its well-defined mechanism of action and the availability of detailed experimental protocols make it an invaluable tool for cancer research. The quantitative data and pathway analyses presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at further elucidating the therapeutic potential of targeting the cell cycle in cancer. Future investigations into combination therapies and in vivo efficacy will be crucial in translating the preclinical promise of this compound into clinical applications.

References

A Technical Guide to Utilizing BMS-265246 for G2/M Phase Transition Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of BMS-265246, a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and CDK2, and its application in studying the G2/M phase transition of the cell cycle. This document details the compound's mechanism of action, offers structured quantitative data, and provides comprehensive experimental protocols for its use in cell-based assays.

Core Mechanism of Action

This compound is a cell-permeable compound that functions as an ATP-competitive inhibitor of CDK1/cyclin B and CDK2/cyclin E complexes.[1] By targeting these key regulators of the cell cycle, this compound effectively blocks the transition of cells from the G2 phase to the M phase, leading to a reversible cell cycle arrest.[1] This property makes it an invaluable tool for synchronizing cell populations at the G2/M boundary, enabling detailed investigation of the molecular events governing mitosis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a quick reference for experimental design.

Table 1: Inhibitory Potency of this compound against Cyclin-Dependent Kinases

| Target Kinase Complex | IC50 (nM) |

| CDK1/Cyclin B | 6[2][3] |

| CDK2/Cyclin E | 9[2][3] |

| CDK4/Cyclin D | 230[1][3] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Assay | Parameter | Value (µM) | Incubation Time |

| HCT-116 (Colon Carcinoma) | Cell Proliferation | EC50 | 0.29 - 0.49[1][3] | Not Specified |

| Hep-G2 (Hepatocellular Carcinoma) | Cell Viability (CCK-8) | IC50 | 1.73[4] | 48 hours |

| Hep-3B (Hepatocellular Carcinoma) | Cell Viability (CCK-8) | IC50 | 2.84[4] | 48 hours |

| A2780 (Ovarian Cancer) | Cytotoxicity | IC50 | 0.76[2][3] | Not Specified |

| Calu-3 (Lung Adenocarcinoma) | CHI3L1 Stimulation Inhibition | - | 0.009[2] | 24 hours |

| MCF7 (Breast Cancer) | E2 Induction Prevention | - | 1[2] | 1 hour |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: G2/M transition signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for studying G2/M arrest using this compound.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to study the G2/M phase transition using this compound. These protocols are based on established methodologies and should be optimized for specific cell lines and experimental conditions.

Protocol 1: Induction of G2/M Arrest and Analysis by Flow Cytometry

This protocol describes how to treat cells with this compound to induce G2/M arrest and subsequently analyze the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cell line of interest (e.g., HCT-116)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment (e.g., 2-5 x 10^5 cells/well for HCT-116). Culture overnight at 37°C in a 5% CO2 incubator.

-

This compound Treatment: The following day, treat the cells with the desired concentration of this compound. For HCT-116 cells, a final concentration of 0.5 µM is a good starting point.[1][3] Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells. Incubate for 24 hours.

-

Cell Harvesting: After incubation, aspirate the medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA.

-

Fixation: Collect the cells by centrifugation (e.g., 300 x g for 5 minutes). Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice or at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a 488 nm laser for excitation and collect the PI fluorescence signal. Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Western Blot Analysis of G2/M Markers

This protocol details the detection of key G2/M regulatory proteins and markers of mitotic entry by western blotting in this compound-treated cells.

Materials:

-

Cell lysates from Protocol 1 (or similarly treated cells)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CDK1, anti-Cyclin B1, anti-phospho-Histone H3 (Ser10))

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cell pellets from this compound-treated and control cells in RIPA buffer. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in Cyclin B1 levels and a decrease in phospho-Histone H3 (Ser10) are expected with G2 arrest.

Protocol 3: Immunofluorescence Staining of Microtubules

This protocol describes the visualization of microtubule organization in this compound-arrested cells using immunofluorescence.

Materials:

-

Cells grown on coverslips in a 6-well plate

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-α-tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

Procedure:

-

Cell Treatment: Seed and treat cells on coverslips with this compound as described in Protocol 1.

-

Fixation and Permeabilization: After treatment, wash the cells with PBS and fix with 4% PFA for 10 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Blocking and Staining: Block non-specific binding with blocking solution for 1 hour. Incubate with the primary anti-α-tubulin antibody overnight at 4°C. After washing, incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using antifade mounting medium. Visualize the cells using a fluorescence microscope. Cells arrested in G2 will typically show an intact nuclear envelope and a cytoplasmic microtubule network, in contrast to the condensed chromosomes and mitotic spindle of M-phase cells.

References

BMS-265246: An In-Depth Technical Guide on its Effects on Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-265246 is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2)[1][2][3]. These kinases are pivotal regulators of the cell cycle and, critically, play significant roles in the process of transcription. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on kinase activity and cellular processes, and its impact on transcription, supported by detailed experimental protocols and visual representations of key pathways and workflows. While direct global transcriptomic data for this compound is not extensively available in public literature, this guide extrapolates its transcriptional effects based on the known functions of its primary targets, CDK1 and CDK2, in regulating RNA Polymerase II (RNAP II) activity.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of CDK1 and CDK2, thereby preventing the phosphorylation of their downstream substrates[1]. This inhibition of CDK1/cyclin B and CDK2/cyclin E complexes leads to cell cycle arrest, primarily at the G2/M phase, and a subsequent blockage of cell proliferation[1]. The interaction with the kinase involves the formation of hydrogen bonds with key residues, such as Leu83, within the ATP-binding pocket[1].

Signaling Pathway of CDK1/2 Inhibition by this compound

Caption: Mechanism of this compound action on cell cycle and transcription.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | Complex | IC50 (nM) |

| CDK1 | Cyclin B | 6[2][3] |

| CDK2 | Cyclin E | 9[2][3] |

| CDK4 | Cyclin D1 | 230[1] |

| CDK5 | - | Sub-micromolar range |

| CDK7 | - | Low micromolar range |

| CDK9 | - | Low micromolar range |

Table 2: Cellular Activity

| Cell Line | Assay | Parameter | Value (µM) |

| A2780 (Ovarian Cancer) | Cytotoxicity | IC50 | 0.76[1][3] |

| HCT-116 (Colon Cancer) | Proliferation | EC50 | 0.293 - 0.492[1] |

| Vero (Kidney Epithelial) | Anti-HSV-1 Activity | IC50 | 0.95 |

| HepG2 (Liver Cancer) | Anti-HSV-1 Activity | IC50 | 1.03 |

| HeLa (Cervical Cancer) | Anti-HSV-1 Activity | IC50 | 0.18 |

| MCF7 (Breast Cancer) | E2-induced Gene Expression | - | 1 (prevents induction)[3] |

Table 3: Effects on Viral Gene Transcription (HSV-1)

| Gene Target | Time Post-Infection (h) | This compound Concentration (µM) | Effect |

| ICP27 (IE) | 4 | Dose-dependent | Suppression of mRNA |

| ICP8 (E) | 8 | Dose-dependent | Suppression of mRNA |

| gD (L) | 20 | Dose-dependent | Suppression of mRNA |

Effects on Transcription

CDK1 and CDK2 are known to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAP II), a key process in the regulation of transcription initiation, elongation, and processing. Specifically, these CDKs contribute to the phosphorylation of Serine 2 (Ser2) and Serine 5 (Ser5) residues within the heptapeptide repeats of the CTD[4][5].

Based on the potent inhibition of CDK1 and CDK2, this compound is expected to have the following effects on transcription:

-

Reduced RNAP II CTD Phosphorylation: Inhibition of CDK1 and CDK2 by this compound is predicted to decrease the levels of both Ser2 and Ser5 phosphorylation on the RNAP II CTD. This has been observed with other CDK1/2 inhibitors[6][7].

-

Altered Gene Expression: The change in RNAP II phosphorylation status can lead to global changes in gene expression. While direct transcriptomic data for this compound is limited, studies with other CDK inhibitors have shown significant alterations in the expression of genes involved in cell cycle progression, apoptosis, and DNA repair.

-

Inhibition of Viral Transcription: The demonstrated ability of this compound to suppress the transcription of Herpes Simplex Virus 1 (HSV-1) immediate-early (IE), early (E), and late (L) genes highlights its impact on transcription that is dependent on host cell machinery.

Signaling Pathway of this compound's Effect on RNAP II Phosphorylation

Caption: Predicted effect of this compound on RNAP II CTD phosphorylation.

Experimental Protocols

In Vitro CDK1/Cyclin B Kinase Assay (Radiometric)

This protocol is adapted from a standard method for assessing CDK1 kinase activity using a radioactive ATP label[1].

Materials:

-

Recombinant GST-CDK1/cyclin B1 complex

-

Histone H1 (substrate)

-

[γ-³³P]-ATP

-

ATP solution

-

Kinase Buffer (50 mM Tris pH 8.0, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

This compound dissolved in DMSO

-

15% Trichloroacetic acid (TCA), cold

-

GF/C unifilter plates

-

Scintillation counter

Procedure:

-

Prepare kinase reactions in a final volume of 50 µL containing 100 ng of GST-CDK1/cyclin B1, 1 µg of histone H1, 0.2 µCi ³³P γ-ATP, and 25 µM ATP in kinase buffer.

-

Add this compound at various concentrations (typically in a serial dilution). The final DMSO concentration should be kept constant across all reactions (e.g., 2%).

-

Incubate the reactions for 45 minutes at 30°C.

-

Stop the reactions by adding cold TCA to a final concentration of 15%.

-

Collect the TCA precipitates onto GF/C unifilter plates using a cell harvester.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Generate dose-response curves to determine the IC50 value of this compound.

Cell Viability/Cytotoxicity Assay (Luminescent)

This protocol is based on a common method for determining cell viability by measuring intracellular ATP levels.

Materials:

-

Target cell lines (e.g., A2780, HCT-116)

-

Complete cell culture medium

-

96-well opaque-walled plates

-

This compound dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a DMSO-only control.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate cell viability as a percentage of the DMSO control and determine the IC50 or EC50 value.

Workflow for Assessing this compound's Effect on Cell Viability

Caption: Experimental workflow for cell viability assessment.

Conclusion

This compound is a highly potent and selective inhibitor of CDK1 and CDK2, demonstrating significant anti-proliferative and antiviral activities. Its mechanism of action, centered on the inhibition of these key cell cycle and transcriptional kinases, strongly suggests a role in the modulation of global gene expression through the regulation of RNA Polymerase II phosphorylation. While further studies are needed to fully elucidate the complete transcriptomic consequences of this compound treatment in host cells, the available data and the known functions of its targets provide a solid foundation for its continued investigation as a potential therapeutic agent and a valuable tool for studying the intricate links between cell cycle control and transcription.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cell Cycle-Dependent Transcription: The Cyclin Dependent Kinase Cdk1 Is a Direct Regulator of Basal Transcription Machineries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylation of the RNA Polymerase II Carboxy-Terminal Domain by the Bur1 Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Post-Transcriptional RNA Processing by CDK Inhibitors and Its Implication in Anti-Viral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Post-Transcriptional RNA Processing by CDK Inhibitors and Its Implication in Anti-Viral Therapy | PLOS One [journals.plos.org]

Investigating the Cellular Targets of BMS-265246: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of BMS-265246, a potent and selective cyclin-dependent kinase (CDK) inhibitor. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to effectively utilize this compound in preclinical studies. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes essential pathways and workflows.

Core Cellular Targets and Potency

This compound is a cell-permeable small molecule that primarily targets Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2)[1][2][3][4]. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pockets of these kinases and thereby blocking their enzymatic activity[2]. This inhibition of CDK1 and CDK2 leads to cell cycle arrest, primarily at the G1/S and G2/M transitions[1][5].

Quantitative Inhibitory Profile

The inhibitory activity of this compound has been quantified against a panel of cyclin-dependent kinases. The compound demonstrates high potency for CDK1 and CDK2, with significantly lower activity against other CDKs, highlighting its selectivity.

| Target Kinase | Complex | IC50 (nM) | Selectivity vs. CDK2/Cyclin E | Reference |

| CDK1 | Cyclin B | 6 | 1.5x | [2][4] |

| CDK2 | Cyclin E | 9 | 1x | [2][4] |

| CDK4 | Cyclin D | 230 | ~25.6x less potent | [2][3][5] |

| CDK5 | - | Sub-micromolar range | - | [3] |

| CDK7 | - | Low micromolar range | - | [3] |

| CDK9 | - | Low micromolar range | - | [3] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data is compiled from cell-free kinase assays.

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by disrupting the cell cycle engine controlled by CDKs. CDK1 and CDK2 are serine/threonine kinases that, upon binding to their cyclin partners, phosphorylate key substrates to drive the cell through distinct phases of division. A primary downstream target of the CDK2/Cyclin E complex is the Retinoblastoma protein (pRb). Phosphorylation of pRb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry. By inhibiting CDK2, this compound prevents pRb hyperphosphorylation, maintaining it in its active, E2F-bound state, thus arresting the cell cycle at the G1/S transition. Similarly, inhibition of CDK1/Cyclin B blocks the G2/M transition.

Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed protocols for key in vitro experiments.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on purified kinase activity.

Materials:

-

Recombinant human CDK1/Cyclin B1 and CDK2/Cyclin E complexes (e.g., expressed in baculovirus-infected Sf9 cells).

-

Substrate: Histone H1 for CDK1/2, or a specific peptide substrate.

-

[γ-³³P]ATP.

-

Kinase Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

15% Trichloroacetic acid (TCA).

-

GF/C unifilter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 2%).

-

In a 96-well plate, combine 100 ng of the kinase/cyclin complex, 1 µg of Histone H1, 0.2 µCi [γ-³³P]ATP, and 25 µM unlabeled ATP in a final volume of 50 µL of kinase buffer.

-

Add the diluted this compound or DMSO vehicle control to the respective wells.

-

Incubate the reaction mixture for 45 minutes at 30°C.

-

Stop the reaction by adding cold TCA to a final concentration of 15%.

-

Collect the TCA precipitates onto GF/C unifilter plates using a cell harvester.

-

Wash the filters to remove unincorporated [γ-³³P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Generate dose-response curves and calculate IC50 values using non-linear regression analysis[2].

Cell Proliferation/Cytotoxicity Assay

This assay determines the effect of this compound on the growth of cancer cell lines.

Materials:

-

Human cancer cell line (e.g., HCT-116 colorectal carcinoma).

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS and penicillin/streptomycin).

-

96-well cell culture plates.

-

This compound stock solution.

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or Resazurin).

-

Plate reader (luminescence or absorbance).

Procedure:

-

Seed HCT-116 cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or a vehicle control.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Normalize the data to the vehicle-treated control cells and calculate the EC50 values (effective concentration to inhibit 50% of cell growth)[2][5].

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the cell cycle phase distribution of cells treated with this compound.

Materials:

-

HCT-116 cells.

-

6-well cell culture plates.

-

This compound.

-

Phosphate-Buffered Saline (PBS).

-

70% cold ethanol.

-

Propidium Iodide (PI)/RNase A staining solution.

-

Flow cytometer.

Procedure:

-

Seed HCT-116 cells in 6-well plates and treat with this compound (e.g., at concentrations around its EC50 value) or DMSO for 24 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases. Treatment with this compound is expected to cause an accumulation of cells in the G2 phase[5].

Western Blot Analysis of pRb Phosphorylation

This technique assesses the phosphorylation status of a key CDK2 substrate, the Retinoblastoma protein (pRb).

Materials:

-

Treated and untreated cell lysates.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-pRb (e.g., Ser780, a CDK4 site, or other CDK2-specific sites), anti-total-pRb, and a loading control (e.g., anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Lyse cells treated with this compound and control cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-pRb) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total pRb and the loading control to ensure equal protein loading and to assess the ratio of phosphorylated to total pRb.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the cellular effects of this compound.

This guide provides a solid foundation for researchers to design and execute experiments aimed at further elucidating the cellular and molecular consequences of this compound treatment. The provided protocols and data serve as a valuable resource for the continued investigation of this potent CDK inhibitor in cancer research and other therapeutic areas.

References

Methodological & Application

Application Notes and Protocols for BMS-265246

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of BMS-265246, a potent and selective inhibitor of cyclin-dependent kinases (CDKs), in cell culture experiments.

Introduction

This compound is a small molecule inhibitor that primarily targets CDK1 and CDK2, key regulators of the cell cycle.[1][2][3][4] By binding to the ATP pocket of these kinases, this compound effectively blocks their activity, leading to cell cycle arrest, primarily at the G2 phase, and inhibition of cell proliferation.[2][5] Its selectivity for CDK1/2 over other CDKs, such as CDK4, makes it a valuable tool for studying the specific roles of these kinases in various cellular processes and as a potential therapeutic agent in oncology and virology research.[2][6][7][8]

Mechanism of Action

This compound is an ATP-competitive inhibitor of CDK1/cyclin B and CDK2/cyclin E.[2] The progression of the cell cycle is dependent on the sequential activation of CDKs. CDK2 is crucial for the G1 to S phase transition, while CDK1 is essential for the G2 to M phase transition. By inhibiting these kinases, this compound prevents the phosphorylation of their downstream substrates, thereby halting the cell cycle and preventing cell division.

Quantitative Data

The inhibitory activity of this compound has been quantified in various cell-free and cell-based assays. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 Value | Assay Conditions |

| CDK1/cyclin B | 6 nM - 71 nM | Cell-free kinase assay[1][2][5] |

| CDK2/cyclin E | 6 nM - 14 nM | Cell-free kinase assay[1][2][5] |

| CDK4/cyclin D | 0.23 µM (230 nM) | Cell-free kinase assay[2][5] |

| CDK5 | Sub-micromolar | Not specified |

| CDK7 | Low micromolar | Not specified |

| CDK9 | Low micromolar | Not specified |

Table 2: Cellular Activity of this compound in Various Cell Lines

| Cell Line | Cell Type | Assay Type | IC50 / EC50 Value | Reference |

| HCT-116 | Colon Cancer | Proliferation Inhibition | EC50: 0.29 - 0.49 µM | [5] |

| A2780 | Ovarian Cancer | Cytotoxicity | IC50: 0.76 µM | [1][2] |

| Vero | Monkey Kidney Epithelial | Antiviral (HSV-1) | IC50: 0.08 µM | [6] |

| HepG2 | Human Liver Cancer | Antiviral (HSV-1) | IC50: 1.03 µM | [6] |

| HeLa | Human Cervical Cancer | Antiviral (HSV-1) | IC50: 0.18 µM | [6] |

| MCF7 | Human Breast Cancer | Apoptosis Induction | 1 µM (in combination) | [1] |

| Calu-3 | Human Lung Cancer | ACE2 and SPP stimulation | 9 nM | [1] |

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in cell culture. Specific parameters may need to be optimized for different cell lines and experimental questions.

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein analysis) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and recover for 24 hours.

-

Preparation of this compound Stock Solution: this compound is soluble in DMSO up to 50 mM. Prepare a 10 mM stock solution in sterile DMSO. Store the stock solution at -20°C.

-

Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh, pre-warmed cell culture medium. The final DMSO concentration should be kept constant across all treatments, including the vehicle control (typically ≤ 0.1%). Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the assay.

This protocol is designed to assess the effect of this compound on cell viability and proliferation.

-

Follow Protocol 1 for cell seeding and treatment in a 96-well plate format. Include a range of this compound concentrations (e.g., 0.01 to 10 µM) to generate a dose-response curve.

-

Add Proliferation Reagent: After the incubation period, add the proliferation reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions.

-

Incubate: Incubate the plate for the recommended time (typically 1-4 hours) at 37°C.

-

Readout: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the EC50 value.

This protocol allows for the determination of the cell cycle distribution of cells treated with this compound.

-

Follow Protocol 1 for cell seeding and treatment in 6-well plates. A concentration known to inhibit proliferation (e.g., around the EC50 value) is a good starting point.

-

Cell Harvest: After the desired incubation time (e.g., 24 hours), harvest the cells. For adherent cells, collect both the supernatant (containing floating, potentially apoptotic cells) and the cells detached by trypsinization.

-

Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cells with PBS and then resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Safety and Handling

This compound is for research use only.[1] Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. adooq.com [adooq.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound, a Cyclin-Dependent Kinase Inhibitor, Inhibits the Infection of Herpes Simplex Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound, a Cyclin-Dependent Kinase Inhibitor, Inhibits the Infection of Herpes Simplex Virus Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vitro Kinase Assay for the Characterization of BMS-265246

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-265246 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1 and CDK2.[1][2] These kinases are crucial regulators of the cell cycle, and their dysregulation is often implicated in cancer.[3][4] Therefore, accurate and robust in vitro methods are essential to quantify the inhibitory activity of compounds like this compound against specific kinases. This document provides a detailed protocol for a radiometric in vitro kinase assay to determine the potency (IC50) of this compound against CDK1/cyclin B1.

Data Presentation: Inhibitory Profile of this compound